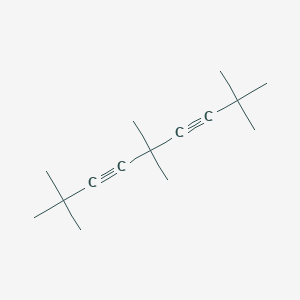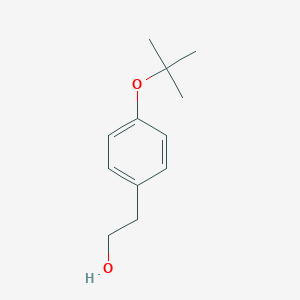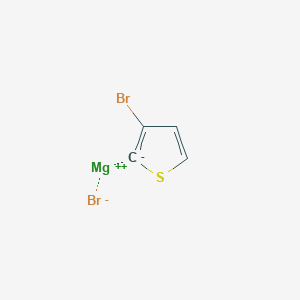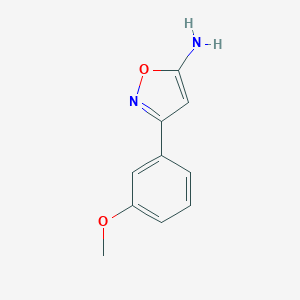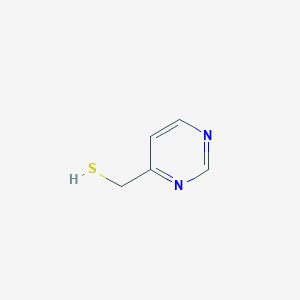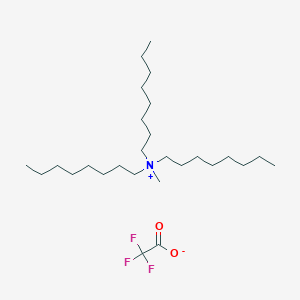![molecular formula C18H17N3O10S3 B054191 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid CAS No. 115811-26-2](/img/structure/B54191.png)
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid, also known as Acid Orange 7, is an azo dye commonly used in industry for coloring textiles, paper, leather, and other materials. This dye is also used in laboratories as a pH indicator and in biological research as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 involves its ability to bind to biomolecules and emit fluorescence upon excitation with light. The dye is typically excited at a wavelength of around 490 nm and emits light at a wavelength of around 560 nm. This fluorescence can be detected and measured using various imaging techniques.
Efectos Bioquímicos Y Fisiológicos
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. However, its use as a fluorescent probe can have significant effects on the detection and measurement of various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 as a fluorescent probe include its high sensitivity, low toxicity, and ease of use. It is also relatively inexpensive and widely available. However, its limitations include its limited spectral range, which can limit its use in certain applications. It also has a tendency to aggregate, which can affect its fluorescence properties.
Direcciones Futuras
Future research on 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 could focus on developing new fluorescent probes with improved spectral properties and reduced aggregation. It could also be used to study the uptake and transport of nanoparticles in vivo, as well as the detection and imaging of various biomolecules in living cells. Additionally, 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 could be used in the development of new diagnostic and therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 involves the diazotization of 3-methoxy-4-aminobenzenesulfonic acid followed by coupling with 1-amino-2-naphthol-4-sulfonic acid. The resulting product is then sulfonated to produce the final compound.
Aplicaciones Científicas De Investigación
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to label proteins, DNA, and other biomolecules for detection and imaging. 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 has also been used to study the uptake and transport of nanoparticles in cells.
Propiedades
Número CAS |
115811-26-2 |
|---|---|
Nombre del producto |
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
Fórmula molecular |
C18H17N3O10S3 |
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
7-[[3-methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C18H17N3O10S3/c1-31-17-8-13(4-5-16(17)19-10-32(22,23)24)21-20-12-3-2-11-6-14(33(25,26)27)9-18(15(11)7-12)34(28,29)30/h2-9,19H,10H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |
Clave InChI |
JKIZKHYIZRTLER-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NCS(=O)(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NCS(=O)(=O)O |
Sinónimos |
7-[3-Methoxy-4-(sulfomethylamino)phenylazo]-1,3-naphthalenedisulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



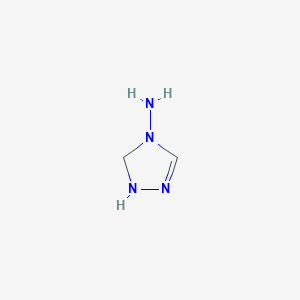
![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)
![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)
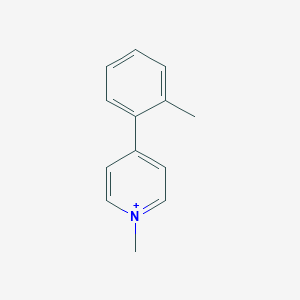
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)
